1-Benzyl-3-(3-chloro-2-methylphenyl)urea
Description
1-Benzyl-3-(3-chloro-2-methylphenyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen atom and a 3-chloro-2-methylphenyl group attached to the other. Its synthesis typically involves the reaction of benzyl isocyanate with substituted anilines under controlled conditions, followed by purification via solvent refinement (e.g., dichloromethane:methanol = 20:1) .
The 3-chloro-2-methylphenyl substituent introduces steric hindrance and electronic effects (via the electron-withdrawing chlorine atom), which influence hydrogen-bonding capabilities and intermolecular interactions in crystalline states .
Properties
IUPAC Name |
1-benzyl-3-(3-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSDUCBFJXJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-chloro-2-methylphenyl)urea can be synthesized through the reaction of 3-chloro-2-methylaniline with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-(3-chloro-2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Urea Derivatives
The biological and physicochemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound enhances hydrogen-bond acceptor strength compared to electron-donating groups like ethyl or methoxy .
- Steric Effects: The 2-methyl group in the target compound creates steric hindrance, reducing intermolecular packing efficiency compared to non-methylated analogs (e.g., 1-Benzyl-3-(3-chlorophenyl)urea) .
- Fluorinated Analogs : Trifluoromethyl-substituted derivatives exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
Hydrogen-Bonding and Crystallographic Behavior
Urea derivatives form extensive hydrogen-bond networks, critical for their crystallinity and biological activity. The target compound’s carbonyl oxygen and NH groups participate in N–H···O and C–H···Cl interactions, forming dimeric or chain-like motifs . In contrast:
- Thiourea Analogs (e.g., 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea): Replace carbonyl oxygen with sulfur, weakening hydrogen-bond strength but enhancing π-π stacking due to thiazole rings .
- Phosphorus-Containing Ureas (e.g., 1-Benzyl-3-phosphinoamino derivatives): Introduce phosphine groups, enabling metal coordination and catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
